4-Ethylphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenylzinc bromide is an organometallic compound widely used in organic synthesis. It is a versatile reagent that plays a crucial role in various chemical reactions, making it an essential tool in the field of chemical research. The compound has the molecular formula C8H9BrZn and a molecular weight of 250.4531 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc bromide is typically prepared through the reaction of 4-ethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
C8H9Br+Zn→C8H9ZnBr
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like THF.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-Ethylphenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-ethylphenylzinc bromide involves the transfer of the ethylphenyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparison with Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the ethyl group.
4-Methylphenylzinc Bromide: Similar but has a methyl group instead of an ethyl group.
Uniqueness: 4-Ethylphenylzinc bromide is unique due to the presence of the ethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where the ethyl group plays a crucial role.
Properties
IUPAC Name |
bromozinc(1+);ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUNPQXGRONAMZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[C-]C=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.